GSK650394 is a potent and selective small-molecule inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK1). [, , , , , , , ] SGK1 belongs to the AGC family of kinases, which also includes AKT and PKA, and plays a critical role in various cellular processes, including ion transport, cell survival, proliferation, and inflammatory responses. [, , , , , , , , , ] GSK650394 is widely used in scientific research to investigate the role of SGK1 in diverse biological systems and disease models.
GSK 650394 is a small molecule inhibitor specifically targeting serum and glucocorticoid-regulated kinase 1 (SGK1). It has garnered attention for its potential therapeutic applications, particularly in cancer treatment and bone health. The compound exhibits a potent inhibitory effect on SGK1, with an IC50 value of approximately 13 nM, making it a promising candidate for further research in various medical applications, including prostate cancer and osteoporosis management .
GSK 650394 is classified as a selective inhibitor of SGK1, which is part of the AGC kinase family. This classification places it among compounds that modulate kinase activity, impacting numerous signaling pathways involved in cell growth, apoptosis, and metabolism.
The synthesis of GSK 650394 involves several key steps that are typical for small molecule development. While specific synthetic routes are proprietary, the general methodology includes:
The synthesis process requires careful control of reaction conditions to ensure high yield and purity. The compound is soluble in dimethyl sulfoxide at concentrations exceeding 10 mM, facilitating its use in various biochemical assays .
GSK 650394 has a well-defined chemical structure that allows it to interact specifically with SGK1. The precise molecular formula and structure can be represented as follows:
The structural characteristics include functional groups that enhance its binding affinity to the active site of SGK1. The compound's design incorporates features that allow for competitive inhibition of the kinase activity.
GSK 650394 primarily acts through competitive inhibition of SGK1. In biochemical assays, it has been shown to inhibit phosphorylation activities effectively:
In vitro assays employing scintillation proximity techniques have been used to quantify the inhibitory effects on SGK1 and SGK2 activities. These assays measure the incorporation of radiolabeled ATP into phosphorylated substrates.
GSK 650394 exerts its effects by inhibiting the activity of SGK1, which is involved in multiple signaling pathways related to cell survival and proliferation. The inhibition leads to:
Studies indicate that GSK 650394 effectively reduces androgen-induced cellular activities, suggesting its potential utility in treating hormone-responsive cancers .
GSK 650394 has several promising applications in scientific research:
GSK 650394 (2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid) is a potent small-molecule inhibitor targeting serum- and glucocorticoid-regulated kinase 1 (SGK1) with well-defined structural interactions. The compound exhibits sub-nanomolar potency against purified SGK1, demonstrating an IC₅₀ value of 13 nM in fluorescence polarization assays [1]. In scintillation proximity assays (SPA), it inhibits SGK1 and SGK2 with IC₅₀ values of 62 nM and 103 nM, respectively [3] [5]. The molecular structure (C₂₅H₂₂N₂O₂; MW 382.45) features a central benzoic acid scaffold with cyclopentyl and pyrrolopyridinyl-phenyl substituents that enable specific hydrophobic interactions within the ATP-binding pocket of SGK1 [1] [9].
Structural analyses reveal that GSK 650394 functions as a competitive ATP antagonist, binding directly to the kinase domain through hydrogen bonding with key residues in the catalytic cleft. The benzoic acid moiety forms critical interactions with the hinge region, while the hydrophobic cyclopentyl group occupies a selectivity pocket adjacent to the ATP-binding site [7]. This binding mode induces conformational constraints that prevent the kinase from adopting its active state, thereby blocking phosphate transfer to downstream substrates. The inhibitor's specificity for SGK isoforms is partially attributed to unique structural features within the SGK1 ATP-binding cavity that accommodate its bicyclic heteroaromatic system [5].
Table 1: Inhibition Kinetics of GSK 650394 Against SGK Isoforms
Assay Type | SGK1 IC₅₀ | SGK2 IC₅₀ | Experimental Conditions |
---|---|---|---|
Fluorescence Polarization | 13 nM | Not reported | Purified SGK1 |
Scintillation Proximity Assay (SPA) | 62 nM | 103 nM | SGK1 S422D (60-431 aa; 0.275 μg/mL) |
Cell-Based Inhibition (LNCaP) | ~1 μM | Not reported | Androgen-stimulated growth inhibition |
GSK 650394 demonstrates remarkable selectivity for SGK1/SGK2 over closely related AGC kinase family members. Comprehensive profiling reveals >30-fold selectivity against Akt1 (PKB), a structurally homologous kinase with overlapping substrate specificity [3] [6]. This discrimination is pharmacologically significant given the central role of Akt in growth factor signaling pathways. The selectivity stems from structural divergences in the ATP-binding pockets, particularly within the glycine-rich loop and activation segments where GSK 650394's bulky cyclopentyl group encounters steric hindrance in Akt [5].
Cell-based screening across diverse cancer lines further confirms this selectivity pattern. While GSK 650394 potently inhibits SGK1-dependent prostate cancer (LNCaP) growth (IC₅₀ ~1 μM) [1], it exhibits variable potency against other cell types. Notably, hematologic cancer lines (MV-4-11, GDM-1) show exceptional sensitivity (IC₅₀ 0.16-0.88 μM), whereas solid tumor models (HT-29 colon cancer, A375 melanoma) require higher concentrations (IC₅₀ 5.25-7.27 μM) [5]. This differential sensitivity correlates with SGK isoform expression levels and pathway dependency rather than off-target effects.
Table 2: Cellular Selectivity Profiling of GSK 650394
Cell Line | Tumor Type | IC₅₀ (μM) | Presumed SGK Dependence |
---|---|---|---|
MV-4-11 | Acute Myeloid Leukemia | 0.16 | High |
Daoy | Medulloblastoma | 0.52 | High |
LNCaP | Prostate Cancer | ~1.00 | Androgen-regulated |
MCF7 | Breast Cancer | 1.82 | Moderate |
HT-29 | Colorectal Cancer | 7.27 | Low |
A375 | Melanoma | 5.25 | Low |
Kinetic characterization establishes GSK 650394 as a reversible competitive inhibitor of ATP binding. In SPA experiments, increasing ATP concentrations diminish inhibitor potency, confirming direct competition for the nucleotide-binding site [1]. The inhibitor exhibits time-independent binding kinetics, distinguishing it from covalent inhibitors and suggesting rapid association-dissociation equilibrium. This reversibility is pharmacologically advantageous for therapeutic applications requiring dose-dependent control [7].
Molecular interactions involve three critical regions of SGK1: 1) The pyrrolopyridine moiety forms hydrogen bonds with the hinge region backbone (Cys179), 2) The benzoic acid carboxyl group interacts with catalytic Lys181 via water-mediated hydrogen bonding, and 3) The hydrophobic cyclopentyl substituent occupies a deep pocket lined with nonpolar residues (Leu158, Val164) [1] [9]. Mutational studies confirm that substitution at Val164 significantly reduces inhibitor affinity, underscoring the importance of this hydrophobic enclosure. The binding induces no major conformational changes in the kinase domain but effectively blocks the phospho-acceptor substrate channel through steric occlusion [7].
GSK 650394 exerts profound biological effects through selective modulation of SGK-dependent phosphorylation cascades. In prostate cancer models, it suppresses androgen-mediated phosphorylation of Nedd4-2 (neural precursor cell expressed, developmentally down-regulated 4-2), an E3 ubiquitin ligase regulating ion channel stability [1]. This inhibition occurs at concentrations as low as ~10 μM, disrupting the SGK1-Nedd4-2 signaling axis that promotes cancer cell survival [1] [3].
In osteoporosis models, GSK 650394 (10 μM) significantly inhibits RANKL-induced osteoclastogenesis by suppressing NF-κB and MAPK signaling pathways. Quantitative PCR demonstrates downregulation of osteoclast marker genes (TRAP, CTR, MMP-9) and transcription factors (NFATc1) through modulation of redox-sensitive kinases [2]. This effect correlates with reduced bone resorption in ovariectomized mice, establishing SGK1 as a therapeutic target for bone metabolic disorders.
Notably, in cerebral ischemia-reperfusion models, GSK 650394 (10 μM) preserves blood-brain barrier (BBB) integrity by reducing matrix metalloproteinase-2 (MMP-2) expression and preventing NDRG1 phosphorylation (a specific SGK1 substrate) [6]. This protective effect decreases infarct size by 35% compared to untreated controls, revealing a novel neuroprotective mechanism through endothelial stabilization.
Table 3: Downstream Targets Modulated by GSK 650394
Biological Context | Key Target | Effect of Inhibition | Functional Consequence |
---|---|---|---|
Prostate Cancer (LNCaP) | Nedd4-2 phosphorylation | ↓ Androgen-mediated phosphorylation | Reduced cancer cell proliferation |
Osteoclast Differentiation | NF-κB/MAPK pathways | ↓ NFATc1 expression | Inhibited osteoclast formation |
Bone Homeostasis | Antioxidant enzymes | ↑ Catalase/SOD activity | Prevented ovariectomy-induced bone loss |
Cerebral Ischemia | NDRG1 phosphorylation | ↓ Phospho-NDRG1 levels | Reduced BBB disruption and infarct size |
Inflammatory Response | NF-κB nuclear translocation | ↓ Pro-inflammatory cytokines | Attenuated neuroinflammation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7